molecular formula C21H20N2O4S B2977578 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1797631-20-9

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone

Cat. No. B2977578
CAS RN: 1797631-20-9
M. Wt: 396.46
InChI Key: QVMUAUXDHVTANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the azetidine family, which is known for its diverse biological activities. In

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Substituted Azetidinones

    This study outlines the synthesis of substituted azetidinones derived from a dimer of Apremilast, emphasizing the medicinal and pharmaceutical significance of sulfonamide rings and their derivatives. These compounds are recognized for their biological and pharmacological potencies, highlighting the versatile applications of such chemical structures in drug design and discovery (Jagannadham et al., 2019).

  • Antioxidant and Antimicrobial Activities

    Another study reports on the synthesis of new pyrimidine-azetidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities. This demonstrates the compound's potential for contributing to the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

  • Carbonic Anhydrase Inhibitors

    A study focused on the synthesis and biological evaluation of novel bromophenol derivatives, including discussions on carbonic anhydrase inhibitors, which are critical for understanding the regulatory mechanisms of pH in various physiological processes. The synthesized compounds exhibited competitive inhibition, indicating the potential for therapeutic applications (Akbaba et al., 2013).

Chemical Properties and Synthesis Approaches

  • Chemicoenzymatic Synthesis of Monobactams

    This research discusses the chemicoenzymatic approach to synthesizing 4-(methoxyethyl) monobactams, showcasing the compound's application in developing antibiotics with strong activity against gram-negative bacteria. This highlights the role of such chemicals in addressing antibiotic resistance (Haruo et al., 1988).

  • Phosphinyliminodithiolane Insecticides

    Another study examines the novel addition reactions of phosfolan and mephosfolan sulfoxides and sulfones, providing insights into their use as insecticides. This research contributes to understanding the chemical's role in agriculture and pest control (Gorder et al., 1985).

Mechanism of Action

properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-methylquinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-14-6-7-15-4-3-5-19(20(15)22-14)21(24)23-12-18(13-23)28(25,26)17-10-8-16(27-2)9-11-17/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMUAUXDHVTANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone

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